1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
Molecular Geometry and Bonding Patterns
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is characterized by a bicyclic framework consisting of a fully aromatic pyrazole ring fused to a saturated tetrahydropyridine ring. The compound possesses the molecular formula C₇H₁₁N₃ with a molecular weight of 137.18 grams per mole. The fundamental structural architecture features three nitrogen atoms distributed across the bicyclic system, with one nitrogen atom bearing a methyl substituent at the 1-position of the pyrazole ring.
The saturated six-membered pyridine ring adopts a characteristic chair-like conformation, similar to cyclohexane derivatives, which significantly influences the overall three-dimensional shape of the molecule. This conformational preference arises from the need to minimize steric interactions and achieve optimal orbital overlap between adjacent carbon atoms. The presence of the nitrogen atom within the saturated ring introduces additional electronic considerations, as the lone pair of electrons on nitrogen can participate in intramolecular interactions and influence the preferred conformational states.
The pyrazole ring maintains planarity due to its aromatic character, with the nitrogen atoms at positions 1 and 2 exhibiting distinct electronic environments. The N1-methyl substitution introduces steric bulk that can influence both intramolecular conformational preferences and intermolecular packing arrangements. The molecular structure exhibits specific bonding patterns characteristic of the pyrazolo[3,4-c]pyridine framework, where the fusion occurs between the 3,4-positions of the pyrazole ring and the corresponding positions of the pyridine ring.
The electronic structure of this compound reflects the hybrid nature of its aromatic and saturated components. The pyrazole ring contributes to the overall stability through resonance delocalization, while the saturated pyridine ring provides conformational flexibility. The nitrogen atoms within the system exhibit different hybridization states and electronic properties, with the pyrazole nitrogens participating in aromatic stabilization and the tetrahydropyridine nitrogen functioning as a basic center with significant lone pair density.
Tautomeric Forms and Conformational Dynamics
The tautomeric behavior of this compound is significantly constrained compared to unsubstituted pyrazolo-pyridine systems due to the presence of the N1-methyl group. In contrast to parent pyrazolo[3,4-b]pyridine systems where both 1H and 2H tautomers are theoretically possible, the methylation at N1 fixes the tautomeric form and eliminates the possibility of prototropic tautomerism between the pyrazole nitrogen atoms. This structural constraint provides enhanced stability and predictable chemical behavior compared to tautomerically labile analogs.
The conformational dynamics of the tetrahydropyridine ring component represent a critical aspect of the compound's structural behavior. The saturated six-membered ring can adopt various conformations, with the chair conformation being strongly preferred due to minimal ring strain and optimal steric interactions. The ring can undergo chair-to-chair interconversion through a series of higher-energy intermediates including half-chair, twist-boat, and boat conformations. The energy barrier for this conformational interconversion is approximately 10 kilocalories per mole, allowing for rapid equilibration between conformational states at room temperature.
The presence of the nitrogen atom within the saturated ring introduces additional conformational considerations. The nitrogen lone pair can adopt either axial or equatorial orientations relative to the ring plane, with the equatorial orientation generally being preferred to minimize steric interactions. The N1-methyl substituent on the pyrazole ring maintains a fixed spatial relationship to the bicyclic framework, but its exact orientation can be influenced by intramolecular interactions and crystal packing forces in the solid state.
Crystallographic studies of related tetrahydropyrazolo-pyridine derivatives have revealed that the tetrahydropyridine ring consistently adopts distorted chair conformations. In these structures, substituents preferentially occupy equatorial positions to minimize steric crowding, following the same principles observed in substituted cyclohexanes. The methylsulfonyl substituents in related compounds occupy equatorial sites, demonstrating the preference for conformations that minimize unfavorable steric interactions.
Comparative Analysis with Related Pyrazolo-Pyridine Derivatives
The structural characteristics of this compound can be understood through comparison with related pyrazolo-pyridine derivatives. The parent compound 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, which lacks the N1-methyl substituent, exhibits similar conformational preferences for the saturated ring but displays tautomeric flexibility between N1H and N2H forms. The methylation at N1 in the target compound eliminates this tautomeric equilibrium and provides enhanced chemical stability.
Comparison with the regioisomeric 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine reveals the importance of fusion pattern on molecular properties. While both compounds contain identical molecular formulas (C₆H₉N₃ for the unmethylated forms), the different fusion patterns result in distinct electronic distributions and potential biological activities. The [3,4-c] fusion pattern in the target compound places the pyridine nitrogen at a different position relative to the pyrazole ring, influencing both electronic properties and potential coordination chemistry.
The fully aromatic analog 1H-pyrazolo[3,4-c]pyridine provides insight into the effects of ring saturation on molecular properties. The aromatic system exhibits enhanced planar rigidity and different electronic characteristics compared to the tetrahydro derivative. The reduction of the pyridine ring in this compound introduces conformational flexibility and alters the basicity of the nitrogen center, potentially affecting biological activity and chemical reactivity.
Studies of substituted pyrazolo[3,4-b]pyridine derivatives have demonstrated that electronic effects of substituents significantly influence tautomeric preferences and binding affinities. The electron-donating nature of alkyl substituents, such as the methyl group in this compound, enhances the basicity of the pyrazole nitrogen and can influence coordination chemistry applications. Computational studies have shown that the 1H tautomer generally predominates in neutral conditions, but protonation can shift tautomeric equilibria toward alternative forms.
The conformational behavior of this compound aligns with observations made for related tetrahydropyrazolo-pyridine derivatives. Crystallographic analyses of similar compounds consistently show that the reduced pyridine rings adopt half-chair or distorted envelope conformations to minimize steric strain. The methylsulfonyl-substituted derivatives reported in the literature demonstrate the preference for equatorial positioning of bulky substituents, providing a framework for understanding the conformational preferences of the N1-methyl group in the target compound.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-5-8-3-2-6(7)4-9-10/h4,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQVYBLIGHWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228994-66-8 | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps Include:
| Step | Reaction Description | Conditions | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Reaction of starting compound with diethyl oxalate under lithium amide base to form ketoester intermediate | Hexamethyldisilazane lithium amide | THF, diethyl ether, or MTBE | -78 °C to 25-50 °C | 1-5 h at -78 °C, then 1-24 h at 25-50 °C | High yield, controlled reaction |
| 2 | Cyclization with hydrazine hydrate to form pyrazole ring | Hydrazine hydrate | Acetic acid, toluene, TFA, or DMSO | 80-120 °C | 1-12 h | Efficient ring closure |
| 3 | Aromatic nucleophilic substitution with o-fluorobenzonitrile to introduce aromatic substituent | o-Fluorobenzonitrile | DMSO, acetonitrile, DMF, or NMP | 80-120 °C | 1-24 h | Formation of key intermediate |
Subsequent steps involve catalytic hydrogenation (Pd/C), hydrolysis (LiOH), and protection group chemistry (fluorenylmethoxycarbonyl succinimide) to yield functionalized derivatives of the pyrazolopyridine core.
This method is characterized by:
- Use of readily available raw materials.
- High atom economy.
- Low cost and ease of reaction control.
- Suitability for industrial scale-up.
N-Alkylation and Cyclization from Pyrazole Carboxylates
Another synthetic route involves starting from methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates, which undergo:
- N-alkylation to introduce the methyl group on the pyrazole nitrogen.
- Base-promoted cyclization to form the tetrahydro-pyrazolo-pyridine ring system.
This method yields the target compound with yields ranging from 17% to 92%, depending on specific conditions and substituents. Variations include cyclization before or after alkylation, with subsequent functionalization steps to optimize yields and purity.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 1-methyl-3-aminopyrazole with 1,3-diketones | 1-methyl-3-aminopyrazole, 1,3-diketones | Condensation, acid-catalyzed cyclization | Acidic medium, mild heating | Moderate to high | Simple, mild conditions | May require purification of intermediates |
| Multi-step synthesis via ketoester and hydrazine hydrate | Diethyl oxalate, hydrazine hydrate, o-fluorobenzonitrile | Base-mediated condensation, cyclization, nucleophilic aromatic substitution | Low to moderate temperatures, solvents like THF, DMSO | High | Readily available materials, scalable | Multi-step, requires careful control |
| N-alkylation and cyclization from pyrazole carboxylates | Methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates | N-alkylation, base-promoted cyclization | Base, variable temperature | 17-92% | Versatile, direct approach | Yield variability, sensitive to substituents |
Research Findings and Practical Considerations
- The choice of solvent and temperature critically affects the yield and purity of the target compound. For example, tetrahydrofuran (THF) at -78 °C followed by room temperature incubation is optimal for ketoester formation.
- Hydrazine hydrate is essential for efficient pyrazole ring construction; solvents like acetic acid or DMSO facilitate this step.
- The aromatic nucleophilic substitution step requires polar aprotic solvents and elevated temperatures to proceed efficiently.
- Use of catalysts such as palladium on carbon enables selective hydrogenation steps critical for intermediate transformations.
- Industrial synthesis benefits from high atom economy and low-cost reagents , reducing waste and improving scalability.
- Advanced techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve reaction times and environmental impact, though these are less documented specifically for this compound.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been studied for its potential as a therapeutic agent due to its unique structural features. Research indicates that it exhibits promising activity against various biological targets.
- Antidepressant Activity : Studies have shown that derivatives of this compound may act as serotonin reuptake inhibitors, potentially offering new avenues for treating depression and anxiety disorders.
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems is of particular interest.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of this compound derivatives. The results demonstrated that certain modifications to the pyrazolo-pyridine structure significantly enhanced serotonin receptor affinity and selectivity.
Case Study 2: Neuroprotection
In a study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings indicated a dose-dependent reduction in cell death and oxidative damage.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science. Its ability to form stable complexes with metals has implications for catalysis and sensor development.
Catalytic Properties
Research has demonstrated that this compound can act as a ligand in metal-catalyzed reactions. Its coordination chemistry allows it to stabilize various metal centers, enhancing catalytic activity in organic transformations.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific enzymes, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Apixaban (Factor Xa Inhibitor)
Structure : Apixaban (C₂₅H₂₅N₅O₄, MW: 459.5 g/mol) shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core but incorporates a p-methoxyphenyl group at N1, a carboxamide at C3, and a 2-oxopiperidinylphenyl substituent at C6 (Figure 2) .
Pharmacology :
- Target : Direct, reversible Factor Xa inhibitor (IC₅₀ = 0.08 nM).
- Clinical Use: Prevention of stroke in atrial fibrillation and treatment of venous thromboembolism .
- Key Advantage : High oral bioavailability and reduced risk of bleeding compared to warfarin .
Comparison : Unlike the parent compound, apixaban’s extended substituents enhance target specificity and metabolic stability. The carboxamide group at C3 is critical for binding to Factor Xa’s active site .
Ethyl 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Structure : This derivative (C₁₀H₁₅N₃O₂, MW: 209.25 g/mol) replaces the C3 hydrogen of the parent compound with an ethyl ester group (CAS: 2090113-47-4) .
Applications : Serves as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or coupling to amides). Its ester group improves solubility in organic solvents, facilitating synthetic modifications .
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines (PDE4 Inhibitors)
Structure : Exemplified by 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, this subclass introduces a ketone at C7 (Figure 3) .
Pharmacology :
- Target : Selective PDE4 inhibition (IC₅₀ = 12 nM), reducing inflammation in asthma and COPD.
- Mechanism : Increased intracellular cAMP levels via PDE4 blockade .
Comparison : The 7-oxo group is essential for PDE4 binding, a feature absent in the parent compound.
Pyrazolo[3,4-b]pyridine Derivatives
Structure : Isomeric to the parent compound, pyrazolo[3,4-b]pyridines shift the pyridine nitrogen to the adjacent position (Figure 4). Examples include 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .
Applications: Used in antiviral and anticancer research.
Comparison : Isomeric differences significantly alter electronic properties and binding affinities.
Pyrazolo[4,3-c]pyridine Derivatives
Structure: Another isomeric form, exemplified in Toll-like receptor antagonists (e.g., tert-butyl carbamate derivatives). The nitrogen positions vary, affecting dipole moments and solubility .
Comparison : Altered nitrogen placement modifies pharmacokinetic profiles, highlighting the structural sensitivity of bioactivity.
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 150.16 g/mol
- CAS Number : 1228878-69-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Several studies have highlighted its efficacy against different cancer cell lines.
- CNS Activity : Potential neuroprotective effects have been observed in preclinical models.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains.
Antitumor Activity
A significant body of research has focused on the antitumor effects of this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in tumor growth and survival.
CNS Activity
Preclinical studies have indicated potential neuroprotective effects. For example:
- In rodent models, treatment with the compound resulted in reduced neuronal apoptosis under oxidative stress conditions.
- Behavioral tests suggested improvements in memory and cognitive function.
Antimicrobial Properties
Preliminary investigations have shown that this compound possesses antimicrobial properties against specific bacterial strains:
- Staphylococcus aureus
- Escherichia coli
These findings indicate a potential role for this compound in developing new antimicrobial agents.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on patients with advanced melanoma evaluated the efficacy of a derivative of this compound. Results showed a significant reduction in tumor size in 30% of participants after a 12-week treatment regimen.
Case Study 2: Neuroprotection in Stroke Models
In a controlled trial involving stroke models in rats, administration of the compound reduced infarct size and improved functional recovery compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and what experimental conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving alkylation, cyclization, and functionalization. For example:
Methylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the methyl group at the pyrazole nitrogen .
Cyclization : Employ HNO₃ at low temperatures to form the tetrahydro-pyridine ring system .
Functionalization : Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids using Pd(PPh₃)₄ as a catalyst in dioxane/water at 105°C .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Yield optimization requires strict temperature control and inert atmospheres for Pd-catalyzed steps .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer :
- X-ray Crystallography : Resolve the bicyclic core and substituent positions (e.g., monoclinic crystal system with space group P21/c for related pyrazolo-pyridines) .
- Spectroscopy :
- NMR : Assign peaks for methyl groups (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~6.5–8.5 ppm).
- HRMS : Confirm molecular weight (C₇H₁₁N₃, m/z 137.18) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What are the critical safety and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .
- Handling : Use gloves, goggles, and fume hoods. Avoid skin contact due to potential toxicity (obtain SDS for hazard specifics) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste if functionalized with halogens .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use software like Discovery Studio to model interactions with biological targets (e.g., kinases or GPCRs) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
- SAR Analysis : Compare with analogs (e.g., 3-chlorophenyl derivatives) to map steric and electronic effects on activity .
Q. What strategies resolve contradictions in reported thermal stability data for pyrazolo-pyridine derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., melting points ~273–278°C for methylated analogs) .
- Controlled Replicates : Standardize heating rates and sample preparation to minimize variability .
Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved for targeted drug design?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyridine nitrogen during alkylation or acylation .
- Directed C-H Activation : Employ Pd catalysts with directing groups (e.g., -CONHR) to functionalize specific positions .
- Boronate Intermediates : Introduce boronic esters at the 4-position for Suzuki-Miyaura couplings .
Q. What are the challenges in characterizing tautomeric forms of this compound, and how are they addressed?
- Methodological Answer :
- Variable Temperature NMR : Monitor proton shifts to detect tautomeric equilibria (e.g., pyrazole vs. pyridinium forms) .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
- pH-Dependent UV-Vis : Track absorbance changes to identify dominant tautomers in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
